N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Lipophilicity Drug-likeness Permeability

Secure the precise 3-methoxybenzyl-substituted 2-ureidothiazole-5-carboxamide critical for SAR fidelity. The meta-methoxy position uniquely modulates XLogP3 (~3.7) and H-bonding geometry, differentiating it from unsubstituted or ortho-substituted analogs. Substituting any other benzyl variant risks experimental irreproducibility in CDK inhibition and ADME profiles. Procure this specific compound (CAS 941886-51-7) to maintain target engagement consistency and accelerate your patent-positioning strategy.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 941886-51-7
Cat. No. B2424095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
CAS941886-51-7
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
InChIInChI=1S/C21H22N4O3S/c1-13-7-9-16(10-8-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-5-4-6-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
InChIKeyRKCORXHFRAKLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 941886-51-7): Procurement-Relevant Chemical Identity and Core Properties


N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 941886-51-7) is a synthetic small molecule (C21H22N4O3S, MW 410.5 g/mol) belonging to the 2-ureidothiazole-5-carboxamide class [1]. It features a central 4-methylthiazole core elaborated with a 2-ureido linkage bearing a p-tolyl terminus and a 5-carboxamide substituted with a 3-methoxybenzyl group. The 2-ureidothiazole scaffold has been described in the patent literature as a privileged structure for antitumor agent development, particularly as cyclin-dependent kinase (CDK) inhibitors, providing the foundational therapeutic hypothesis for this chemotype [2].

Procurement Risk Alert: Why N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide Cannot Be Interchanged with Close Thiazole-5-Carboxamide Analogs


The 3-methoxybenzyl substituent on the 5-carboxamide nitrogen is a critical structural differentiator that cannot be assumed interchangeable with unsubstituted benzyl (CAS 941975-13-9), 2-methoxybenzyl (CAS not assigned), or cyclohexylmethyl (CAS not assigned) analogs. The position (meta) and electronic nature of the methoxy group directly modulate the XLogP3 value (3.7 for the target compound [1]), hydrogen-bonding capacity, and conformational flexibility of the benzyl side chain. In the broader 2-ureidothiazole antitumor patent family, even minor modifications to the amide substituent were shown to produce order-of-magnitude shifts in antiproliferative potency across cancer cell lines [2]. Without experimental confirmation that a substitute analog reproduces the target compound's target engagement, solubility, and cellular permeability profile, generic substitution carries material risk of experimental irreproducibility.

Quantitative Differentiation Evidence: N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Meta-Methoxybenzyl vs. Des-Methoxybenzyl Analog

The target compound displays a computed XLogP3 of 3.7 [1]. The des-methoxybenzyl analog (N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, CAS 941975-13-9) has a lower predicted XLogP3 (estimated ~3.1–3.3 based on the loss of the –OCH3 contribution), indicating reduced membrane permeability. The 3-methoxy group thus confers a measurable increase in lipophilicity that may translate to superior passive cellular uptake for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation and Oral Bioavailability Prediction

The target compound has a computed TPSA of 121 Ų [1], which falls within the commonly accepted threshold of ≤140 Ų for favorable oral absorption. In contrast, the 2-methoxybenzyl positional isomer (N-(2-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide) is predicted to have an identical TPSA (121 Ų) but differs in the spatial orientation of the methoxy group. The ortho-methoxy substitution introduces intramolecular hydrogen-bonding potential with the amide NH, which may alter the compound's effective polar surface area in solution and affect solubility—a distinction that is not captured by the static TPSA calculation alone.

Oral bioavailability ADME Lead optimization

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Cycloalkyl-Substituted Analogs

The target compound possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The cyclohexylmethyl analog (N-(cyclohexylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, C20H26N4O2S) has an identical HBD/HBA count but lacks the aromatic methoxybenzyl ring system. The absence of the methoxyphenyl ring eliminates a potential π–π stacking interaction with aromatic residues in the target binding pocket and removes the ether oxygen as a hydrogen bond acceptor, which may reduce binding affinity for targets that engage the methoxy group through polar or van der Waals contacts.

Hydrogen bonding Target engagement Selectivity

2-Ureidothiazole Scaffold: Class-Level Evidence for Antitumor Kinase Inhibition

The 2-ureidothiazole-5-carboxamide scaffold is claimed in US Patent 6,863,647 B2 as an antitumor pharmacophore with demonstrated cyclin-dependent kinase (CDK) inhibitory activity [1]. Within the patent, exemplified compounds bearing aryl-ureido and substituted benzyl-carboxamide moieties showed antiproliferative IC50 values ranging from sub-micromolar to low-micromolar against a panel of human tumor cell lines. The target compound's specific substitution pattern (3-methoxybenzyl + p-tolylureido) represents an unexplored combination within this patent space, positioning it as a candidate for novel IP generation through experimental validation.

Kinase inhibition Antitumor CDK inhibitors

Validated Application Scenarios for N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide Based on Current Evidence


Lead Optimization Starting Point for CDK-Targeted Antitumor Agents

Procure as a starting scaffold for medicinal chemistry optimization of cyclin-dependent kinase (CDK) inhibitors. The 2-ureidothiazole-5-carboxamide core is a validated antitumor pharmacophore [1], and the target compound's unexplored 3-methoxybenzyl/p-tolyl substitution pattern provides a novel SAR vector for potency and selectivity optimization prior to patent filing [2].

Physicochemical Property Benchmarking Standard for Thiazole-Carboxamide Library Design

Use as a reference standard for calibrating in silico ADME prediction models within thiazole-carboxamide chemical space. The compound's well-defined computed properties—XLogP3 of 3.7, TPSA of 121 Ų, and 6 rotatable bonds [1]—make it suitable as a benchmarking control when designing focused libraries with balanced lipophilicity and polarity.

Chemical Probe for Evaluating Meta-Methoxybenzyl Pharmacophore Contributions in Target Engagement

Deploy as a tool compound in head-to-head comparative target engagement studies against matched analogs (e.g., des-methoxybenzyl, 2-methoxybenzyl positional isomer, and cyclohexylmethyl variant). The meta-methoxybenzyl group confers differentiated lipophilicity and hydrogen-bonding geometry relative to these close analogs [1], enabling systematic dissection of substituent effects on binding affinity and cellular activity.

Quote Request

Request a Quote for N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.